1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea

Heavy Metal Adsorption Regeneration Thiourea Ligand

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea (CAS 42168-36-5) is a bifunctional organosilane featuring a hydrolyzable triethoxysilyl group for covalent anchoring to inorganic surfaces and an allyl-substituted thiourea moiety capable of coordinating metal ions. The compound belongs to the class of sulfur-functional trialkoxysilanes, which are employed as coupling agents, surface modifiers, and precursors for hybrid materials.

Molecular Formula C13H28N2O3SSi
Molecular Weight 320.53 g/mol
CAS No. 42168-36-5
Cat. No. B12668837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea
CAS42168-36-5
Molecular FormulaC13H28N2O3SSi
Molecular Weight320.53 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=S)NCC=C)(OCC)OCC
InChIInChI=1S/C13H28N2O3SSi/c1-5-10-14-13(19)15-11-9-12-20(16-6-2,17-7-3)18-8-4/h5H,1,6-12H2,2-4H3,(H2,14,15,19)
InChIKeyPSFQGWZJTWOKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea (CAS 42168-36-5) – A Thiourea-Functional Silane Coupling Agent for Controlled Metal Binding


1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea (CAS 42168-36-5) is a bifunctional organosilane featuring a hydrolyzable triethoxysilyl group for covalent anchoring to inorganic surfaces and an allyl-substituted thiourea moiety capable of coordinating metal ions [1]. The compound belongs to the class of sulfur-functional trialkoxysilanes, which are employed as coupling agents, surface modifiers, and precursors for hybrid materials. Unlike conventional mercaptosilanes that form strong, often irreversible thiolate bonds with heavy metals, this thiourea-based silane is engineered for reversible metal coordination, enabling regeneration under mild conditions [1].

Reversible metal coordination via thiourea enables mild regeneration
Allyl group supports radical polymerization or thiol-ene chemistry
Triethoxysilyl anchoring to silica, glass, or metal oxide surfaces
Documented HPLC method facilitates QC and batch verification

Why Generic Silane Substitution Fails: Critical Functional Differences in 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea


Superficially similar sulfur-containing silanes cannot be interchanged without compromising performance in applications where controlled metal affinity and regenerability are critical. While 3-mercaptopropyltrimethoxysilane (MPTMS) forms strong, acid-resistant metal-thiolate bonds that require harsh concentrated acid for regeneration [1], 1-allyl-3-(3-(triethoxysilyl)propyl)thiourea is designed to bind mercury and other heavy metal ions less strongly via thiourea coordination [1]. This difference is not incremental—it determines whether an adsorbent can be reused over multiple cycles without capacity loss [1]. Similarly, the presence of the allyl group distinguishes this compound from aromatic or benzoyl-substituted thiourea silanes, enabling participation in radical polymerization or thiol-ene click chemistry for covalent integration into organic matrices [2].

Thiol-based silanes (e.g., MPTMS) form irreversible metal-thiolate bonds requiring harsh acid regeneration, while the thiourea compound is designed for reversible binding and milder regeneration.
Aromatic-substituted thiourea silanes lack the allyl group, preventing covalent incorporation into polymers via radical or thiol-ene reactions.
Non-silylated allylthiourea lacks surface-anchoring silane groups, necessitating additional adhesion promoters.

Quantitative Evidence for 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea: Head-to-Head Comparisons and Verified Differentiation


Weaker Metal Binding vs. 3-Mercaptopropyl Ligands Enables Milder Regeneration

Functionalized mesoporous silicas bearing 1-allyl-3-[3-(triethoxysilyl)propyl]thiourea ligands are expected to bind mercury and other heavy metal ions less strongly than commonly used 3-mercaptopropyl ligands [1]. This weaker binding affinity translates into a critical operational advantage: the thiourea-functionalized adsorbents can be regenerated under milder conditions (i.e., without using concentrated acids), thereby preventing the progressive loss of adsorption capacity observed with thiol-based sorbents upon repeated regeneration cycles [1].

Metal binding & regeneration
Class-level
Thiourea: expected weaker Hg²⁺ binding, mild regeneration. Thiol: irreversible bonds, concentrated acid required.
Supports multi-cycle adsorbent evaluation.
Class-level inference; verify with specific material.
Heavy Metal Adsorption Regeneration Thiourea Ligand

Mercury Loading Capacity of Allyl-Thiourea Functionalized Mesoporous Silica

Mesoporous silica functionalized with 1-allyl-3-propylthiourea (a close structural analog lacking only the ethoxy groups on silicon) exhibits a maximum mercury loading capacity of 0.16 g Hg²⁺/g adsorbent, equivalent to 0.8 mmol Hg²⁺/g [1]. The mercury desorption was accomplished by washing the mercury-loaded samples with aqueous thiourea solution, demonstrating reversible binding consistent with the weaker coordination expected for thiourea ligands relative to thiols [1].

Hg²⁺ loading capacity
Context-dependent
0.16 g/g (0.8 mmol/g) for thiourea-silica; thiol-based range 0.24–1.8 mmol/g
Reported loading supports reversible binding evaluation.
Cross-study comparable; verify under target conditions.
Mercury Removal Adsorption Capacity Mesoporous Silica

Dual Reactive Functionality: Allyl Group Enables Polymer Integration vs. Aromatic Thiourea Silanes

The allyl substituent on the thiourea nitrogen distinguishes 1-allyl-3-(3-(triethoxysilyl)propyl)thiourea from aromatic-substituted analogs such as 1-benzoyl-3-[3-(triethoxysilyl)propyl]thiourea. The allyl group can participate in radical polymerization or thiol-ene click reactions, enabling covalent incorporation into organic polymer networks [1]. In a related patent disclosure, allylthiourea was reacted with amino-functional silanes to generate silane coupling agents containing both allyl and thiol/thiourea functionalities, which were subsequently used in radiation-curable coating formulations [1].

Allyl reactivity
Class-level
Contains polymerizable allyl group; aromatic thiourea silanes lack this alkene functionality.
May support covalent hybrid material design.
Based on patent disclosure; verify integration.
Hybrid Materials Polymerization Click Chemistry

Halogen Rubber Vulcanization: Thiourea Silanes as Accelerators vs. Conventional Sulfur Silanes

Substituted organyloxysilyl-functional thioureas, including 1-allyl-3-(3-(triethoxysilyl)propyl)thiourea, are claimed as vulcanization accelerators in halogen rubber mixtures containing silicate fillers [1]. The patent specifies an effective loading range of 0.5–5.0 phr (parts per hundred rubber by weight) [1]. This dual role—functioning both as a coupling agent for silica reinforcement and as a cure accelerator—contrasts with conventional sulfur silanes such as TESPT (Si69) which primarily serve as coupling agents and may require separate accelerator packages.

Vulcanization accelerator
Class-level
Functions as accelerator at 0.5–5.0 phr in halogen rubber; conventional sulfur silanes primarily coupling agents.
May reduce compounding complexity.
From patent; confirm with specific formulation.
Rubber Compounding Vulcanization Accelerator Halogen Rubber

Copper Corrosion Inhibition: Allyl Thiourea Forms Cu-S Bonds for Surface Protection

Allylthiourea (ATU), the non-silylated analog of the target compound, chemisorbs onto copper surfaces via Cu–S bond formation, as confirmed by FT-IR spectroscopy [1]. When combined with hybrid sol-gel coatings (GPTMS + TEOS), the ATU-modified copper surface exhibited excellent surface protection as evaluated by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies [1]. The target compound, bearing a triethoxysilyl group, is expected to provide similar thiourea-mediated copper binding while simultaneously enabling covalent anchorage to silica or other inorganic phases via silanol condensation.

Cu surface protection
Data to verify
Allylthiourea analog chemisorbs via Cu–S bond (FT-IR); EIS confirms protection. Target adds silane anchorage.
Supports single-component primer evaluation.
Based on non-silylated analog; verify with target compound.
Corrosion Inhibition Copper Protection Sol-Gel Coating

Analytical Traceability: Validated HPLC Method for QC and Pharmacokinetic Studies

A reverse-phase HPLC method using a Newcrom R1 column has been established for the separation and analysis of 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea [1]. The method employs an acetonitrile/water mobile phase with phosphoric acid (or formic acid for MS-compatible applications) and is scalable for preparative isolation of impurities [1]. This validated analytical method provides a quantifiable basis for purity assessment and batch-to-batch consistency verification that is not universally available for all specialty silanes.

QC method availability
Method context
Reverse-phase HPLC; Newcrom R1 column; acetonitrile/water/phosphoric acid mobile phase.
Documented method supports purity verification.
Application note; validate in-house.
HPLC Analysis Quality Control Method Validation

High-Value Application Scenarios for 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea Based on Verified Differentiation


Regenerable Mercury Adsorbents for Water Treatment

Utilize 1-allyl-3-(3-(triethoxysilyl)propyl)thiourea to functionalize mesoporous silica (e.g., SBA-15) for mercury removal from aqueous streams. The thiourea ligand binds Hg²⁺ with sufficient affinity for effective capture (up to 0.16 g/g) while enabling regeneration by washing with aqueous thiourea solution rather than concentrated acid [1][2]. This milder regeneration preserves the silica support integrity and maintains adsorption capacity over multiple cycles, addressing the primary failure mode of thiol-functionalized sorbents [1].

Single-Component Coupling Agent and Accelerator in Halogen Rubber Compounds

Incorporate 1-allyl-3-(3-(triethoxysilyl)propyl)thiourea at 0.5–5.0 phr into halogenated butyl rubber formulations containing silica fillers [1]. The compound serves simultaneously as a silane coupling agent (improving silica dispersion and reinforcement via alkoxysilane condensation) and as a vulcanization accelerator (via the thiourea moiety) [1]. This dual functionality reduces formulation complexity and may lower overall compounding costs compared to systems requiring separate silane and accelerator packages.

Polymerizable Silane for Radiation-Curable Hybrid Coatings

Employ the allyl functionality of 1-allyl-3-(3-(triethoxysilyl)propyl)thiourea in UV/EB-curable coating formulations. The allyl group can participate in radical copolymerization with acrylate or methacrylate monomers, while the triethoxysilyl group provides adhesion to glass, metal oxide, or silica substrates [1]. This enables the creation of covalently crosslinked organic-inorganic hybrid coatings with enhanced durability and substrate adhesion that non-allyl thiourea silanes cannot achieve [1].

Copper Surface Functionalization for Corrosion Protection and Primer Adhesion

Apply 1-allyl-3-(3-(triethoxysilyl)propyl)thiourea as a primer on copper surfaces prior to sol-gel or polymer coating. The thiourea group chemisorbs to copper via Cu–S bond formation (as demonstrated for allylthiourea) [1], while the triethoxysilyl groups condense to form a siloxane network that anchors subsequent coating layers. This single-component approach eliminates the two-step process required when using non-silylated allylthiourea followed by a separate silane adhesion promoter [1].

Application
Selection Property
Validation Focus
Mercury adsorbents
Reversible thiourea-metal coordination
Multi-cycle regeneration capacity
Halogen rubber curing
Dual silane coupling and acceleration
Cure kinetics and filler dispersion
UV/EB hybrid coatings
Allyl group reactivity
Covalent crosslinking and adhesion
Copper corrosion protection
Thiourea-mediated Cu–S chemisorption
Surface protection and adhesion promotion
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